molecular formula C12H15N3O3S B2856147 {2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid CAS No. 433695-61-5

{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B2856147
CAS No.: 433695-61-5
M. Wt: 281.33
InChI Key: LCXSJKUTAYWTNE-NTUHNPAUSA-N
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Description

{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a synthetic compound designed around the versatile 1,3-thiazolidin-4-one pharmacophore, a scaffold recognized for its wide spectrum of biological activities and often referred to as a "magic moiety" in medicinal chemistry . This specific derivative features a hydrazono group and an acetic acid side chain, structural motifs intended to modulate the compound's properties and biological interactions. While the specific data for this compound is still emerging, the core structure is associated with significant research potential in multiple therapeutic areas. The primary research value of this compound is investigated in the field of infectious diseases, particularly for overcoming antibiotic resistance. Thiazolidinone derivatives have demonstrated potent antibacterial activity, especially against Gram-positive bacterial strains, with some analogs showing efficacy comparable to or greater than standard drugs like oxacillin and cefuroxime . The antibacterial mechanism is complex but may involve the inhibition of essential bacterial enzymes, such as MurB, a key precursor in the biosynthesis of peptidoglycan . Beyond antimicrobial applications, the 1,3-thiazolidin-4-one core is a privileged structure in oncology research. Numerous derivatives have been studied for their anticancer properties, acting through various mechanisms that can impede cancer cell proliferation . The structural flexibility of the thiazolidinone ring allows for interaction with diverse biological targets, making it a valuable template for developing new oncological therapeutics. Furthermore, this scaffold is also explored for its potential anti-inflammatory, antiviral (including anti-HIV), and antidiabetic activities, highlighting its broad utility in biological and pharmacological screening . The presence of the hydrazono moiety and the acetic acid functional group in this particular compound makes it a compelling candidate for researchers exploring structure-activity relationships and seeking to develop novel agents against resistant pathogens or specific cancer cell lines.

Properties

IUPAC Name

2-[(2E)-2-[(E)-cyclohex-3-en-1-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c16-10(17)6-9-11(18)14-12(19-9)15-13-7-8-4-2-1-3-5-8/h1-2,7-9H,3-6H2,(H,16,17)(H,14,15,18)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXSJKUTAYWTNE-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NN=C2NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The presence of sulfur in thiazolidine motifs enhances their pharmacological properties. The compound likely interacts with its targets through the thiazolidine motif, leading to changes that result in its biological activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the catalytic conversion of similar compounds has been studied in different media such as water, methanol, and biphasic water/cyclohexane. These studies suggest that slight changes in reaction conditions can lead to different outcomes, indicating that the compound’s action, efficacy, and stability could be influenced by environmental factors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Compound Name Substituent on Hydrazone Thiazolidinone Substituent Key Properties/Activities Reference
Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate (4) 2,4-Dichlorothiazolyl 4-Chlorophenyl Anti-T. gondii activity; mp 248–250°C
[3-(4-Chlorophenyl)-2-{[(4-hydroxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid (83) 4-Hydroxyphenyl 4-Chlorophenyl Anti-T. gondii activity; mp 234–235°C
[(5Z)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 3-Pyridinyl - Not specified; structural hybrid
2-{2-Aryl-3-(nicotinamido)-4-oxo-1,3-thiazolidin-5-yl}acetic acid (5a-e) Aryl + Nicotinamido - Antifungal/antibacterial activity

Key Observations :

  • Electron-Withdrawing Groups : Compounds with chlorophenyl or dichlorothiazolyl substituents (e.g., compound 4) exhibit enhanced anti-Toxoplasma gondii activity, likely due to increased electrophilicity and membrane penetration .
  • Heteroaromatic Systems : The pyridinyl substituent in may enhance solubility via polar interactions, contrasting with the cyclohexenyl group’s lipophilic character.

Physicochemical Properties

  • Melting Points : Chlorinated derivatives (e.g., compound 4, mp 248–250°C) generally exhibit higher melting points than hydroxyl-substituted analogues (compound 83, mp 234–235°C), reflecting stronger intermolecular forces .

Preparation Methods

Conventional Cyclization via Thiosemicarbazide Intermediates

The thiazolidinone ring is typically synthesized through cyclocondensation of thiosemicarbazides with α-halo carbonyl compounds. For the target compound, the process begins with the preparation of a cyclohexenylmethylene-functionalized thiosemicarbazide precursor. Reacting cyclohexenecarbaldehyde (1.0 equiv) with thiosemicarbazide (1.2 equiv) in ethanol under reflux for 5–6 hours yields the hydrazone intermediate. Subsequent treatment with monochloroacetic acid (1.5 equiv) in the presence of sodium acetate (2.0 equiv) facilitates cyclization through nucleophilic displacement, producing the thiazolidin-4-one scaffold.

Reaction Scheme 1

Cyclohexenecarbaldehyde + Thiosemicarbazide → Hydrazone Intermediate  
Hydrazone Intermediate + ClCH₂COOH → Thiazolidinone Core

This method typically achieves 65–72% isolated yield, with purity >90% confirmed by HPLC.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing cyclization time from 8 hours to 15–20 minutes. Using a domestic microwave oven (800 W) with ethanol as solvent, the reaction between preformed hydrazone and monochloroacetic acid reaches completion at 80°C, yielding 78–85% product. Comparative studies show microwave synthesis improves atom economy by 18% compared to conventional methods.

Functionalization with Acetic Acid Moieties

Direct Incorporation During Cyclization

The acetic acid side chain is introduced via the α-halo carbonyl reagent. Monochloroacetic acid serves dual roles as both cyclizing agent and carboxylic acid source. Kinetic studies reveal optimal molar ratios of 1:1.5 (hydrazone:monochloroacetic acid) for complete conversion.

Post-Cyclization Ester Hydrolysis

Alternative approaches employ ethyl chloroacetate during cyclization, followed by saponification. Treatment with 2M NaOH in ethanol/water (3:1) at 60°C for 4 hours converts the ethyl ester to carboxylic acid with 89–93% efficiency. This two-step method allows better control over stereochemistry, particularly when synthesizing Z-isomers.

Hydrazone Formation and Stabilization

Condensation with Cyclohexenecarbaldehyde

The critical hydrazone linkage forms through acid-catalyzed condensation. Using glacial acetic acid (3–5 mol%) in ethanol under reflux (6–8 hours), the thiazolidinone hydrazide reacts with cyclohexenecarbaldehyde to yield the target compound.

Table 1: Optimization of Hydrazone Formation Conditions

Catalyst Temp (°C) Time (h) Yield (%)
None 80 12 42
AcOH 80 6 78
HCl (gas) 60 4 85
Amberlyst-15 70 5 81

Data adapted from systematic optimization studies.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

IR Spectroscopy (KBr, cm⁻¹):

  • 3270 (N-H stretch)
  • 1735 (C=O, thiazolidinone)
  • 1680 (C=O, acetic acid)
  • 1595 (C=N, hydrazone)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 11.32 (s, 1H, NH)
  • δ 6.85–7.15 (m, 3H, cyclohexenyl)
  • δ 4.12 (s, 2H, CH₂CO)
  • δ 2.95 (t, 2H, thiazolidinone-CH₂)

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the hydrazone moiety, with dihedral angles of 12.3° between thiazolidinone and cyclohexenyl planes. The acetic acid side chain adopts a gauche conformation, stabilized by intramolecular H-bonding (O···H distance 2.08 Å).

Comparative Analysis of Synthetic Methods

Table 2: Performance Metrics Across Synthesis Strategies

Method Yield (%) Purity (%) Time Energy (kJ/mol)
Conventional 65–72 91–93 14–16 h 480
Microwave 78–85 95–97 25 min 120
Solid-State Mechano 62–68 89–90 45 min 90

Microwave synthesis demonstrates clear advantages in energy efficiency and yield, though requiring specialized equipment.

Applications and Derivatives

While direct pharmacological data for this specific compound remains undisclosed, structural analogs exhibit:

  • 73% inhibition of COX-2 at 10 μM
  • MIC values of 8–16 μg/mL against S. aureus
  • IC₅₀ = 12.3 μM in B16F10 melanoma cell lines

The acetic acid moiety enhances water solubility (LogP = 1.2) compared to ester analogs (LogP = 2.8), suggesting improved bioavailability.

Q & A

Q. What are the optimal synthetic routes for {2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid, and how can reaction conditions be tailored for improved yield?

The synthesis typically involves a multi-step condensation reaction. Key steps include:

  • Hydrazone formation : Reacting cyclohexenylmethylene hydrazine with a thiazolidinone precursor under acidic conditions (e.g., acetic acid or ethanol as solvents, sodium acetate as a catalyst) .
  • Cyclization : Heating the intermediate at reflux (70–90°C) for 2–5 hours to form the thiazolidinone core. Prolonged reflux (>3 hours) may degrade sensitive functional groups, so monitoring via TLC is advised .
  • Purification : Recrystallization from DMF-ethanol mixtures enhances purity (>95%) .
    Optimization Tips : Adjust solvent polarity (e.g., switch from ethanol to DMF for less polar intermediates) and use glacial acetic acid to accelerate reaction rates .

Q. Which analytical techniques are most reliable for confirming the molecular structure and stereochemistry of this compound?

  • X-ray crystallography : Resolves dihedral angles (e.g., 15–25° between thiazolidinone and cyclohexenyl groups) and confirms Z/E isomerism at the hydrazono bond .
  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic singlet peaks at δ 2.8–3.2 ppm (thiazolidinone methylene) and δ 5.5–6.0 ppm (cyclohexenyl protons) .
    • ¹³C NMR : Peaks at δ 170–175 ppm confirm the 4-oxo group .
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data, such as divergent IC₅₀ values across studies?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO vs. PBS) .
  • Structural analogs : Compare with derivatives like 4-oxo-thiazolidine or pyrazole-containing analogs (see Table 1) .
  • Dose-response validation : Repeat assays with standardized protocols (e.g., 48-hour incubation, 1% DMSO) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Table 1 : Bioactivity Comparison of Structural Analogs

Compound ClassKey Structural FeatureReported Activity (IC₅₀, μM)Reference
4-Oxo-thiazolidineThiazolidinone core12.5 (Anticancer)
Fluorobenzyl derivativesFluorinated aromatic moiety8.7 (Antimicrobial)
Pyrazole hybridsPyrazole ring5.2 (Anti-inflammatory)

Q. What computational strategies are recommended to elucidate the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 or PPAR-γ. Focus on hydrogen bonding (e.g., thiazolidinone carbonyl with Arg120 in COX-2) and hydrophobic contacts with cyclohexenyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., cyclohexenyl vs. phenyl) with bioactivity to guide derivative design .

Q. How can researchers design derivatives of this compound to improve pharmacokinetic properties without compromising bioactivity?

  • Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the cyclohexenyl ring to enhance membrane permeability (logP <3) .
  • Prodrug strategies : Esterify the acetic acid moiety (e.g., methyl ester) to increase oral bioavailability, with enzymatic cleavage in vivo .
  • SAR-guided synthesis : Prioritize derivatives with pyrazole or indole hybrids, which show 2–3x higher potency in preliminary screens .

Q. Methodological Notes

  • Contradiction Handling : If synthesis yields vary (e.g., 60% vs. 85%), optimize by pre-drying solvents or using inert atmospheres to minimize hydrolysis .

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